sodium;2-hydroxy-3-methoxypropane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-hydroxy-3-methoxypropane-1-sulfonate is a chemical compound with the molecular formula C6H11NaO5S. It is known for its high hydrophilicity and functionality as a surfactant monomer. This compound contains three functional groups: a carbon-carbon double bond (C=C), a hydroxyl group (-OH), and a sulfonic acid group (-SO3). These groups make it highly reactive and suitable for various applications in chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sodium;2-hydroxy-3-methoxypropane-1-sulfonate involves the reaction of sodium methoxide with 3-hydroxypropane sulfonic acid . The process typically includes the following steps:
- Dissolving sodium methoxide in a suitable solvent.
- Adding 3-hydroxypropane sulfonic acid to the solution.
- Maintaining the reaction mixture at a specific temperature and pH to facilitate the reaction.
- Isolating and purifying the product through crystallization or other separation techniques.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
- Mixing sodium methoxide and 3-hydroxypropane sulfonic acid in a reactor.
- Controlling the temperature and pH to optimize the reaction rate.
- Using continuous stirring to ensure uniformity.
- Employing filtration and drying techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-hydroxy-3-methoxypropane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to form sulfinic acids or thiols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Sulfinic acids, thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sodium;2-hydroxy-3-methoxypropane-1-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium;2-hydroxy-3-methoxypropane-1-sulfonate involves its interaction with various molecular targets and pathways:
Surfactant Properties: The compound acts as a surfactant by reducing the surface tension of aqueous solutions, thereby enhancing the solubility and dispersion of other substances.
Polymerization: It participates in polymerization reactions by forming covalent bonds with other monomers, leading to the formation of high-molecular-weight polymers.
Stabilization: The sulfonic acid group provides stability to the compound in various chemical environments, making it suitable for use in diverse applications.
Comparison with Similar Compounds
Sodium;2-hydroxy-3-methoxypropane-1-sulfonate can be compared with other similar compounds to highlight its uniqueness:
Sodium 3-mercapto-1-propanesulfonate: Similar in structure but contains a thiol group instead of a hydroxyl group, making it more reactive in certain chemical reactions.
2-Acrylamido-2-methyl-1-propanesulfonic acid sodium salt: Contains an acrylamide group, which makes it more suitable for polymerization reactions involving acrylates.
Vinylsulfonic acid sodium salt: Contains a vinyl group, making it highly reactive in addition polymerization reactions.
These comparisons illustrate the unique properties of this compound, such as its high hydrophilicity and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C4H9NaO5S |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
sodium;2-hydroxy-3-methoxypropane-1-sulfonate |
InChI |
InChI=1S/C4H10O5S.Na/c1-9-2-4(5)3-10(6,7)8;/h4-5H,2-3H2,1H3,(H,6,7,8);/q;+1/p-1 |
InChI Key |
ORTJDBPNRBTYQS-UHFFFAOYSA-M |
Canonical SMILES |
COCC(CS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.